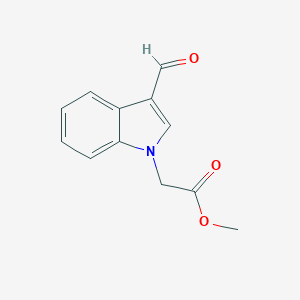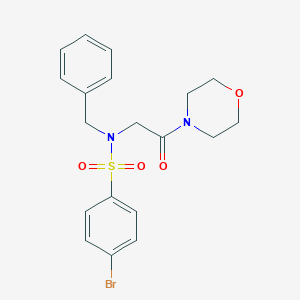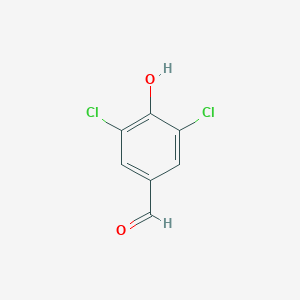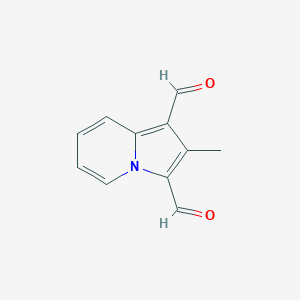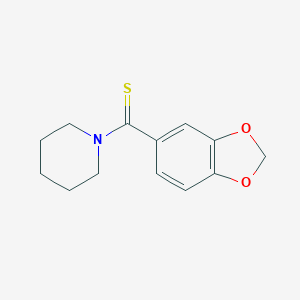![molecular formula C14H15NO B186936 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one CAS No. 24123-89-5](/img/structure/B186936.png)
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one
Vue d'ensemble
Description
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one, also known as BA-3, is a bicyclic compound that has been widely studied for its potential use in medicinal chemistry. It is a derivative of the natural product (-)-quinic acid and has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects.
Mécanisme D'action
The mechanism of action of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. Studies have shown that 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one can induce apoptosis, or programmed cell death, in cancer cells, and may also have immunomodulatory effects.
Effets Biochimiques Et Physiologiques
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one has been shown to exhibit a range of biochemical and physiological effects, including antitumor, antiviral, and antibacterial activity. In addition, it has been shown to have anti-inflammatory and analgesic effects, and may also have potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many potential directions for future research on 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for a range of diseases. In addition, researchers may also investigate the use of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one as a tool for studying the biology of cancer cells and other diseases.
Applications De Recherche Scientifique
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one has been the subject of numerous studies in the field of medicinal chemistry, with researchers investigating its potential as a therapeutic agent for a range of diseases. Some of the most promising applications of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one include its use as an antitumor agent, as well as its potential as an antiviral and antibacterial agent.
Propriétés
Numéro CAS |
24123-89-5 |
|---|---|
Nom du produit |
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one |
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
2-benzylidene-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
Clé InChI |
RBGFDYWXBIXLSF-JLHYYAGUSA-N |
SMILES isomérique |
C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=C3 |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3 |
SMILES canonique |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3 |
Autres numéros CAS |
24123-89-5 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






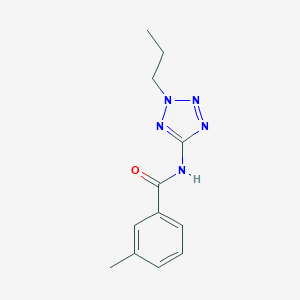
![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
